molecular formula C19H28N2O6 B13663567 Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate

Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate

Cat. No.: B13663567
M. Wt: 380.4 g/mol
InChI Key: HADCDBFPTDSQFP-UHFFFAOYSA-N
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Description

Methyl ®-2-[®-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in synthetic organic chemistry due to its unique structure and reactivity. It is often used in the synthesis of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-[®-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using the Boc group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Amide Bond: The protected amino compound is then reacted with an acid chloride or anhydride to form the amide bond. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Flow microreactor systems are often employed to enhance efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Removal of the Boc group to yield the free amine.

Scientific Research Applications

Methyl ®-2-[®-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound is primarily based on its ability to participate in various chemical reactions due to its functional groups. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other sites. The ester and hydroxyl groups enable further functionalization, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-2-[®-N-Benzyl-2-(Cbz-amino)propanamido]-3-hydroxypropanoate: Similar structure but with a Cbz (carbobenzyloxy) protecting group instead of Boc.

    Methyl ®-2-[®-N-Benzyl-2-(Fmoc-amino)propanamido]-3-hydroxypropanoate: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group.

Uniqueness

The Boc protecting group in Methyl ®-2-[®-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate offers unique advantages in terms of stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C19H28N2O6

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-hydroxypropanoate

InChI

InChI=1S/C19H28N2O6/c1-13(20-18(25)27-19(2,3)4)16(23)21(15(12-22)17(24)26-5)11-14-9-7-6-8-10-14/h6-10,13,15,22H,11-12H2,1-5H3,(H,20,25)

InChI Key

HADCDBFPTDSQFP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1)C(CO)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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